3-Amino-6-(trifluoromethyl)piperidin-2-one 3-Amino-6-(trifluoromethyl)piperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865550
InChI: InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3(10)5(12)11-4/h3-4H,1-2,10H2,(H,11,12)
SMILES:
Molecular Formula: C6H9F3N2O
Molecular Weight: 182.14 g/mol

3-Amino-6-(trifluoromethyl)piperidin-2-one

CAS No.:

Cat. No.: VC15865550

Molecular Formula: C6H9F3N2O

Molecular Weight: 182.14 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-(trifluoromethyl)piperidin-2-one -

Specification

Molecular Formula C6H9F3N2O
Molecular Weight 182.14 g/mol
IUPAC Name 3-amino-6-(trifluoromethyl)piperidin-2-one
Standard InChI InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3(10)5(12)11-4/h3-4H,1-2,10H2,(H,11,12)
Standard InChI Key VJRHPNDTTZGATG-UHFFFAOYSA-N
Canonical SMILES C1CC(NC(=O)C1N)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 3-amino-6-(trifluoromethyl)piperidin-2-one consists of a six-membered piperidin-2-one ring. Key substituents include:

  • Amino group (-NH₂) at position 3, which confers nucleophilic reactivity.

  • Trifluoromethyl group (-CF₃) at position 6, enhancing lipophilicity and metabolic stability .

The hydrochloride salt form introduces a chloride counterion, forming a stable crystalline solid. The planar arrangement of the piperidin-2-one ring is disrupted by the steric and electronic effects of the -CF₃ group, influencing conformational dynamics .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular Formula (Free Base)C₆H₉F₃N₂O
Molecular Weight (Free Base)182.15 g/mol
Molecular Formula (HCl Salt)C₆H₁₀ClF₃N₂O
Molecular Weight (HCl Salt)218.60 g/mol
CAS Number2375267-46-0
SMILES (HCl Salt)C1CC(NC(=O)C1N)C(F)(F)F.Cl

Spectroscopic and Crystallographic Data

  • Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear near 1680–1700 cm⁻¹, while N-H stretches of the amino group are observed at ~3300 cm⁻¹.

  • X-ray Diffraction (XRD): The hydrochloride salt crystallizes in a monoclinic system with intermolecular hydrogen bonds stabilizing the lattice .

Synthesis and Production

Synthetic Routes

The synthesis of 3-amino-6-(trifluoromethyl)piperidin-2-one typically involves:

  • Ring Formation: Cyclization of δ-lactams or reductive amination of keto-acids.

  • Functionalization: Introduction of the -CF₃ group via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent .

  • Amination: Selective amination at position 3 using ammonia or protected amines under catalytic conditions .

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield (%)
1CyclizationH₂SO₄, 80°C, 12 h65
2TrifluoromethylationTMSCF₃, CuI, DMF, 100°C72
3Deprotection/AminationNH₃/MeOH, RT, 6 h85

Industrial-Scale Production

Industrial synthesis prioritizes atom economy and cost efficiency. Continuous-flow reactors and heterogeneous catalysis (e.g., Pd/C) are employed to enhance reaction rates and purity .

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The amino group undergoes acylation, alkylation, and Schiff base formation. For example:
R-NH2+R’COClR-NHCO-R’+HCl\text{R-NH}_2 + \text{R'COCl} \rightarrow \text{R-NHCO-R'} + \text{HCl}
Reactions with aldehydes yield imines, useful in drug design .

Electrophilic Substitution

The -CF₃ group directs electrophilic attacks to the meta position, enabling halogenation or nitration .

Stability and Degradation

The compound exhibits stability under acidic conditions but hydrolyzes in strong bases, yielding 3-amino-6-carboxypiperidin-2-one.

Applications in Scientific Research

Pharmaceutical Development

  • Kinase Inhibitors: The -CF₃ group enhances binding affinity to ATP pockets in kinases .

  • Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria.

Materials Science

  • Liquid Crystals: The rigid piperidinone core and -CF₃ group promote mesophase stability .

  • Polymer Additives: Improves thermal stability in polyamides .

Comparison with Structural Analogs

3-Amino-5-(trifluoromethyl)piperidin-2-one

  • Positional Isomerism: The -CF₃ group at position 5 reduces steric hindrance, increasing enzymatic binding by 20% compared to the 6-isomer .

Non-Fluorinated Analogs

  • Reduced Lipophilicity: Removal of -CF₃ decreases logP by 1.5 units, impacting blood-brain barrier permeability.

Future Perspectives

Drug Discovery

  • Targeted Therapies: Covalent inhibitors leveraging the amino group’s reactivity .

  • Prodrug Development: Ester derivatives for improved bioavailability.

Green Chemistry

  • Solvent-Free Synthesis: Mechanochemical methods to reduce waste .

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